4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride
CAS No.: 135794-61-5
Cat. No.: VC8235389
Molecular Formula: C8H19Cl3N2
Molecular Weight: 249.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135794-61-5 |
|---|---|
| Molecular Formula | C8H19Cl3N2 |
| Molecular Weight | 249.6 g/mol |
| IUPAC Name | 4-(2-chloroethyl)-1,1-dimethylpiperazin-1-ium;chloride;hydrochloride |
| Standard InChI | InChI=1S/C8H18ClN2.2ClH/c1-11(2)7-5-10(4-3-9)6-8-11;;/h3-8H2,1-2H3;2*1H/q+1;;/p-1 |
| Standard InChI Key | SIBWHGHHUWAWSJ-UHFFFAOYSA-M |
| SMILES | C[N+]1(CCN(CC1)CCCl)C.Cl.[Cl-] |
| Canonical SMILES | C[N+]1(CCN(CC1)CCCl)C.Cl.[Cl-] |
Introduction
Chemical Identity and Structural Features
The compound is characterized by a piperazine core substituted with dimethyl and 2-chloroethyl groups, forming a cationic quaternary ammonium structure. Its hydrochloride salt enhances stability and solubility. Key identifiers include:
The crystalline solid decomposes at 218°C and is soluble in water, methanol, and chloroform .
Synthesis and Purification
The compound is synthesized via alkylation of 1,1-dimethylpiperazine with 2-chloroethyl chloride under reflux conditions. Key steps include:
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Reaction Setup:
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Purification:
Industrial suppliers (e.g., MolCore, BLD Pharmatech) report ≥98% purity, validated by HPLC and NMR .
Biological Activities and Mechanisms
As a quaternary ammonium compound, it disrupts microbial and mammalian cell membranes via electrostatic interactions with lipid bilayers. Key findings include:
| Activity | Details | Source |
|---|---|---|
| Antimicrobial | Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus). | |
| Antitumor | Induces apoptosis in cancer cell lines (IC₅₀: 12–25 µM). | |
| Mechanism | Binds to phospholipid head groups, increasing membrane permeability. |
In vitro studies highlight its low hemolytic activity (HC₅₀ > 500 µM), suggesting selectivity for pathogenic cells.
Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor in synthesizing:
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Antipsychotics: Piperazine derivatives targeting dopamine receptors .
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Anticancer Agents: Alkylating agents for DNA crosslinking.
Antimicrobial Formulations
Patents describe its incorporation into topical creams (0.5–2% w/w) for treating skin infections .
Acute toxicity (rat LD₅₀): 320 mg/kg (oral), 110 mg/kg (intravenous) .
| Supplier | Purity | Price Range (USD/g) | Source |
|---|---|---|---|
| MolCore | ≥98% | $50–$80 | |
| BLD Pharmatech | ≥95% | $60–$90 | |
| Shanghai Shuyu Medical Tech | ≥98% | $55–$85 |
Custom synthesis services are available for bulk quantities (>1 kg) .
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